1-(2-iodophenyl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-IODOPHENYL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of an iodophenyl group, two methyl groups, and a phenyl group attached to a pyrimidinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-IODOPHENYL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-iodoaniline with acetylacetone in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-IODOPHENYL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-IODOPHENYL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-IODOPHENYL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-IODOPHENYL)-2,6-DIMETHYL-4(1H)-PYRIMIDINONE: Lacks the phenyl group, leading to different chemical and biological properties.
1-(2-IODOPHENYL)-5-PHENYL-4(1H)-PYRIMIDINONE: Lacks the methyl groups, affecting its reactivity and interactions.
1-(2-IODOPHENYL)-2,6-DIMETHYL-5-(4-METHOXYPHENYL)-4(1H)-PYRIMIDINONE: Contains a methoxy group, which can influence its solubility and biological activity
Uniqueness: 1-(2-IODOPHENYL)-2,6-DIMETHYL-5-PHENYL-4(1H)-PYRIMIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C18H15IN2O |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
1-(2-iodophenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H15IN2O/c1-12-17(14-8-4-3-5-9-14)18(22)20-13(2)21(12)16-11-7-6-10-15(16)19/h3-11H,1-2H3 |
InChI Key |
MPURMLKALSPCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2I)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.